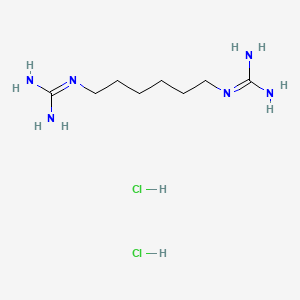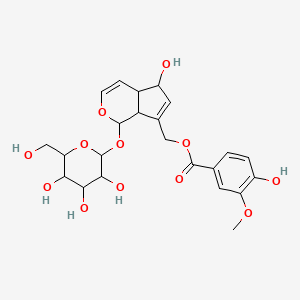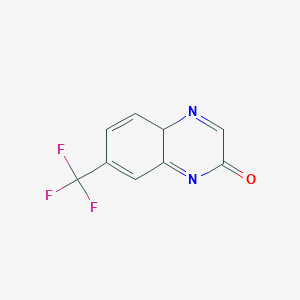
N-OMega-hydroxy-L-norarginine acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Omega-hydroxy-l-norarginine diacetate salt is a potent, selective, competitive, and high-affinity inhibitor of arginase. It is known for its ability to inhibit arginase from rat liver and mouse macrophages by specifically interacting with the manganese-cluster of the enzyme active site . This compound does not function as a substrate or inhibitor for nitric oxide synthase, making it a valuable tool for studying the interplay between arginase and nitric oxide synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Omega-hydroxy-l-norarginine diacetate salt involves the reaction of L-2-amino-4-(2’-hydroxyguanidino)butyric acid with acetic acid. The reaction is typically carried out under inert gas to prevent oxidation and is followed by purification steps such as recrystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for N-Omega-hydroxy-l-norarginine diacetate salt are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for quality control and purification to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Omega-hydroxy-l-norarginine diacetate salt primarily undergoes inhibition reactions with arginase. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The common reagents used in the synthesis of N-Omega-hydroxy-l-norarginine diacetate salt include L-2-amino-4-(2’-hydroxyguanidino)butyric acid and acetic acid. The reaction is carried out under inert gas to prevent oxidation .
Major Products Formed
The major product formed from the synthesis of N-Omega-hydroxy-l-norarginine diacetate salt is the diacetate salt itself, which is obtained after purification steps such as recrystallization .
Scientific Research Applications
N-Omega-hydroxy-l-norarginine diacetate salt has several scientific research applications:
Mechanism of Action
N-Omega-hydroxy-l-norarginine diacetate salt exerts its effects by specifically interacting with the manganese-cluster of the arginase enzyme active site. This interaction inhibits the activity of arginase, preventing the conversion of arginine to ornithine and urea . The compound does not act as a substrate or inhibitor for nitric oxide synthase, allowing researchers to study the specific effects of arginase inhibition without interference from nitric oxide synthase .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-l-arginine acetate salt: Another arginase inhibitor with similar properties but different molecular structure.
N-Omega-hydroxy-l-norarginine acetate: A reversible, competitive inhibitor of arginase with similar inhibitory effects.
Uniqueness
N-Omega-hydroxy-l-norarginine diacetate salt is unique due to its high affinity and selectivity for arginase. Its ability to specifically interact with the manganese-cluster of the enzyme active site without affecting nitric oxide synthase makes it a valuable tool for studying the interplay between these two enzymes .
Properties
IUPAC Name |
2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHCUDVWOTEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)NO)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)

![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one](/img/structure/B12319206.png)
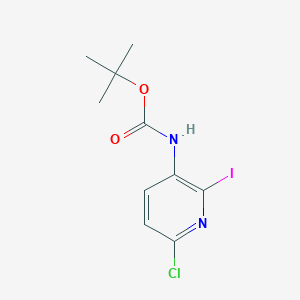
![methyl (7E)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B12319215.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12319222.png)

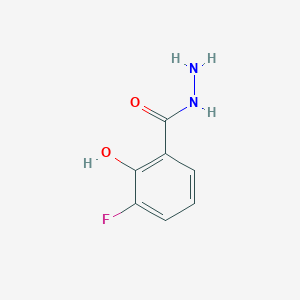
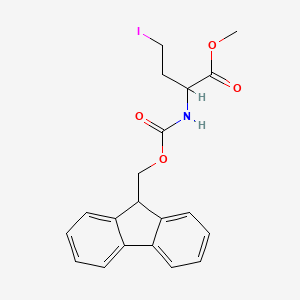
![2-[3-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12319248.png)
![4-amino-N-[1-[5-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12319251.png)
